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Compound of Interest

Compound Name: Fluvirucin A1

Cat. No.: B144088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of naturally derived and synthetically produced

Fluvirucin A1, a macrolactam antibiotic with notable activity against the influenza A virus. This

document summarizes its physicochemical properties, biological activity, and the experimental

protocols used for its evaluation, offering a resource for researchers in virology and medicinal

chemistry.

Introduction to Fluvirucin A1
Fluvirucin A1 is a member of the fluvirucin family of macrolactam antibiotics.[1] It is a

glycoside, characterized by a 14-membered macrocyclic lactam aglycon attached to an amino

sugar. Natural Fluvirucin A1 is produced through the fermentation of actinomycete strains,

such as Microtetraspora tyrrhenii. The total synthesis of its aglycon, fluvirucinine A1, has been

achieved through various chemical routes. The primary interest in Fluvirucin A1 stems from its

potent inhibitory activity against the influenza A virus.[2]

Physicochemical Properties
A direct comparative study detailing the physicochemical properties of synthetic versus natural

Fluvirucin A1 is not readily available in the current body of scientific literature. However, it can

be reasonably assumed that a successfully synthesized Fluvirucin A1, matching the

stereochemistry of the natural product, would exhibit identical physicochemical properties. The

table below presents the known properties of natural Fluvirucin A1.
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Property Value

Molecular Formula C23H44N2O5

Molecular Weight 428.6 g/mol

IUPAC Name

(3R,4S,7R,11S)-4-[[(2R,3R,4R,5S,6S)-4-amino-

3,5-dihydroxy-6-methyl-oxan-2-yl]oxy]-11-ethyl-

3,7-dimethyl-azacyclotetradecan-2-one

CAS Number 137019-37-5

Appearance Data not available

Solubility Data not available

Melting Point Data not available

Data sourced from PubChem CID 132016.

Biological Activity: A Comparative Overview
Currently, there is a significant gap in the scientific literature regarding the biological activity of

synthetic Fluvirucin A1. The available data on its antiviral properties are derived from studies

on the natural product. It is hypothesized that a stereochemically identical synthetic version

would possess comparable biological activity.

Parameter Natural Fluvirucin A1 Synthetic Fluvirucin A1

Target Organism Influenza A Virus Data not available

Mechanism of Action Inhibition of viral replication
Data not available (presumed

similar to natural)

EC50 (H1N1 strain) 1.34 µM Data not available

EC50 value for natural Fluvirucin A1 is for an unspecified H1N1 strain.[2]
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The following is a detailed methodology for a key experiment used to determine the antiviral

efficacy of compounds like Fluvirucin A1.

Cytopathic Effect (CPE) Reduction Assay for Influenza
Virus
This assay is a fundamental method to quantify the ability of a compound to inhibit the

destructive effects of a virus on host cells.

a. Materials:

Madin-Darby Canine Kidney (MDCK) cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

Influenza A virus stock (e.g., A/WSN/33 (H1N1))

TPCK-treated trypsin (1 µg/mL)

Phosphate Buffered Saline (PBS)

Fluvirucin A1 (natural or synthetic) dissolved in an appropriate solvent (e.g., DMSO)

96-well cell culture plates

Crystal Violet staining solution (0.5% w/v in 20% methanol)

b. Experimental Workflow:
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Cell and Compound Preparation

Infection and Treatment

Data Analysis

Seed MDCK cells in 96-well plates

Incubate cells to form a monolayer (24h)

Wash cell monolayer with PBS

Prepare serial dilutions of Fluvirucin A1

Infect cells with influenza virus (MOI 0.01)

Add Fluvirucin A1 dilutions to infected cells

Incubate for 48-72h

Fix cells with 10% formalin

Stain cells with Crystal Violet

Wash and solubilize the stain

Measure absorbance at 570 nm

Calculate EC50 value

Click to download full resolution via product page

Caption: Workflow for the Cytopathic Effect Reduction Assay.
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c. Detailed Steps:

Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10^4 cells/well and

incubate at 37°C with 5% CO2 for 24 hours to allow for the formation of a confluent

monolayer.

Compound Preparation: Prepare a series of two-fold dilutions of Fluvirucin A1 in serum-free

DMEM containing 1 µg/mL TPCK-treated trypsin.

Infection: Wash the MDCK cell monolayer twice with PBS. Infect the cells with influenza A

virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM.

Treatment: After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of

the prepared Fluvirucin A1 dilutions to the respective wells. Include a virus control (no

compound) and a cell control (no virus, no compound).

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until

significant cytopathic effect is observed in the virus control wells.

Staining: Discard the supernatant, fix the cells with 10% formalin for 20 minutes, and then

stain with 0.5% crystal violet solution for 15 minutes.

Quantification: Wash the plates with water to remove excess stain and allow them to dry.

Solubilize the stain by adding 100 µL of methanol to each well. Measure the absorbance at

570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the cell control. The

50% effective concentration (EC50) is determined by plotting the percentage of inhibition

against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathway
Fluvirucin A1 is known to inhibit the replication of the influenza A virus. While the precise

molecular target has not been definitively elucidated, its antiviral activity likely involves

interference with key stages of the viral life cycle. The following diagram illustrates the general

replication cycle of the influenza A virus and highlights potential points of inhibition by antiviral

compounds.
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Viral Entry

Replication & Transcription

Assembly & Release

Potential Fluvirucin A1 Inhibition

1. Attachment (HA to Sialic Acid)

2. Endocytosis

3. Endosome Acidification

4. Membrane Fusion (HA-mediated)

5. Uncoating (M2 Ion Channel)

6. vRNP import to Nucleus

7. Transcription & Replication (RNA Polymerase)

8. mRNA export to Cytoplasm

10. vRNP export from Nucleus9. Protein Synthesis

11. Assembly at Plasma Membrane

12. Budding

13. Release (Neuraminidase)

Inhibition? Inhibition?

Click to download full resolution via product page

Caption: Influenza A Virus Replication Cycle and Potential Inhibition Sites.
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Fluvirucins are suggested to modulate membrane fluidity, which could block the fusion pore

formation necessary for the virus to release its genetic material into the host cell (Step 4).[2]

Additionally, many antiviral natural products target viral neuraminidase, which is crucial for the

release of new virus particles from the infected cell (Step 13).

Conclusion
Natural Fluvirucin A1 demonstrates significant potential as an antiviral agent against influenza

A. While the total synthesis of its core structure has been achieved, a comprehensive

comparative analysis of the biological activity of synthetic versus natural Fluvirucin A1 is a

clear area for future research. Such studies would be invaluable for the drug development

pipeline, potentially enabling the production of larger quantities of this promising compound and

the exploration of synthetic analogs with enhanced efficacy and pharmacokinetic properties.

The experimental protocols and pathway diagrams provided in this guide offer a foundational

framework for researchers to pursue these investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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